molecular formula C11H14O4 B150370 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one CAS No. 23121-32-6

1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one

Cat. No. B150370
CAS RN: 23121-32-6
M. Wt: 210.23 g/mol
InChI Key: AAOFJKLTRKOQTQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one, also known as 1,3-dimethoxy-2-methylbenzene or methyl-para-dimethoxybenzene (MPDMB), is a monocyclic aromatic compound with a molecular formula of C9H12O2. It is an important organic intermediate used in the synthesis of many organic compounds, including pharmaceuticals and dyes. It is also a useful starting material for the synthesis of various derivatives of 1,3-dimethoxy-2-methylbenzene.

Scientific Research Applications

Substituted Bibenzyls and Dihydrophenanthrene Isolation

  • In the study of Cymbidium Aloifolium, new substituted bibenzyls and a dihydrophenanthrene were isolated. These include compounds structurally similar to 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one, showcasing its relevance in natural compound isolation (Juneja, Sharma, & Tandon, 1987).

Degradation Mechanisms of Lignin Model Compounds

  • A study on phenolic beta-1 lignin substructure model compounds revealed insights into their degradation mechanisms by laccase. This is relevant for understanding the biochemical pathways and degradation of compounds like this compound (Kawai, Umezawa, & Higuchi, 1988).

Electrochemical Studies

  • The electrochemical reduction of lichexanthone was studied, which relates to the electroreduction properties of compounds like this compound (Carvalho et al., 2009).

Structural Analysis of Glycol Derivatives

  • A comprehensive study on the structure of glycol derivatives, including those similar to this compound, was conducted. This research provides insight into the molecular conformation and interactions of such compounds (Gontrani et al., 2020).

Photophysical Investigation

  • The photophysical properties of a derivative of this compound, DMHP, were investigated, highlighting its potential in photophysical applications (Asiri, Sobahi, Osman, & Khan, 2017).

Antioxidative Compounds from Oil Cake

  • A compound structurally related to this compound was identified as a moderately antioxidative compound from rape oil cake. This demonstrates the antioxidative potential of such compounds (Nagatsu et al., 2004).

properties

IUPAC Name

1-(2-hydroxy-4,6-dimethoxy-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-6-8(14-3)5-9(15-4)10(7(2)12)11(6)13/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOFJKLTRKOQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40315726
Record name 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

23121-32-6
Record name Methylxanthoxylin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23121-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methylxanthoxyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023121326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC296648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296648
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Record name 1-(2-Hydroxy-4,6-dimethoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40315726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLXANTHOXYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNH3WA4DXC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

143 °C
Record name 2'-Hydroxy-4',6'-dimethoxy-3'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034047
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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